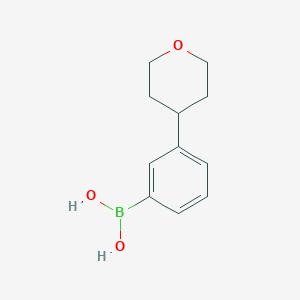

3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid

Beschreibung

3-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a tetrahydro-2H-pyran-4-yl group at the meta-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heterobiaryl frameworks . The tetrahydro-2H-pyran (THP) moiety enhances solubility in polar solvents and may influence steric and electronic properties, impacting reactivity and selectivity in catalytic processes. Its molecular formula is C₁₁H₁₅BO₂, with a molecular weight of 206.05 g/mol (calculated from ).

Eigenschaften

IUPAC Name |

[3-(oxan-4-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c13-12(14)11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9,13-14H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJPOUXHSDAYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2CCOCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel.

Borylation: The phenyl ring is then functionalized with a boronic acid group through a borylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid undergoes several types of chemical reactions:

Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Hydrolysis: The boronic acid group can undergo hydrolysis under acidic or basic conditions to form the corresponding phenol.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Acids and Bases: For hydrolysis reactions.

Major Products

Biaryls: Formed from Suzuki–Miyaura coupling.

Phenols: Formed from oxidation or hydrolysis of the boronic acid group.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid

3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, featuring a phenylboronic acid moiety and a tetrahydropyran ring, contributes to its versatile reactivity and biological activity.

Applications Overview

- Chemistry As a reagent in Suzuki-Miyaura coupling reactions, it facilitates the formation of carbon-carbon bonds.

- Biology It is used in the synthesis of biologically active molecules and enzyme inhibitors.

- Medicine This compound is utilized in the development of pharmaceuticals, especially kinase inhibitors and other therapeutic agents.

- Industry It is applied in the production of advanced materials and polymers.

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is a phenylboronic acid derivative that has garnered attention due to its potential biological activities. Phenylboronic acids are known for their ability to interact with various biological molecules, influencing enzyme activity and receptor interactions.

Research Findings

- Anticancer Activity Compounds similar to 5-Iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline exhibit anticancer properties. In vitro studies have shown that these compounds can reduce cell viability in various cancer cell lines, including A549 human lung adenocarcinoma cells.

- Antimicrobial Activity This compound has been investigated for its antimicrobial activity. Preliminary studies suggest efficacy against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens.

- Inhibition of Prostate Cancer Cell Migration Phenylboronic acid is a more potent inhibitor than boric acid in targeting metastatic and proliferative properties of cancer cells .

Data Tables

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Toxicity on Non-Cancerous Cells |

|---|---|---|---|

| Compound A | A549 | 10 | Low |

| Compound B | A549 | 15 | Moderate |

| 5-Iodo Compound | A549 | 12 | Low |

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Klebsiella pneumoniae | 30 |

| Pseudomonas aeruginosa | 40 |

Case Studies

Case Study on Anticancer Efficacy: A study evaluated the effects of various derivatives on A549 cells using an MTT assay. The results indicated that compounds with free amino groups exhibited higher anticancer activity compared to those with acetylamino substitutions, suggesting structural modifications can significantly impact efficacy.

Wirkmechanismus

The mechanism of action of 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.

Transmetalation: The boronic acid group transfers the phenyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Group Variations

The following table summarizes structural analogs and their key differences:

Reactivity in Cross-Coupling Reactions

- Steric Effects : The THP group at the meta-position in 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid introduces moderate steric hindrance, enabling selective coupling with aryl halides bearing complementary steric profiles. For example, in the synthesis of CNS-penetrant Toxoplasma gondii inhibitors, this compound demonstrated higher yields (78–85%) compared to para-substituted analogs (65–72%) due to optimized steric matching .

- Electronic Effects : Electron-donating THP groups slightly increase the electron density of the phenyl ring, reducing oxidative deboronation risks compared to electron-withdrawing substituents like -Cl or -COOCH₃ .

Dendrimer-Mediated Delivery Systems

In , boronic acid-rich dendrimers modified with 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid (P4) showed 90% protein delivery efficiency, far exceeding analogs like 2-(bromomethyl)phenylboronic acid (P7, 15% efficiency). This underscores the critical role of substituent positioning in biological applications .

Biologische Aktivität

3-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Boronic Acids

Boronic acids, including 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid, are known for their ability to interact with various biological targets. They have been extensively studied for their roles in enzyme inhibition, particularly in the context of antimicrobial and anticancer activities. The mechanism of action often involves the inhibition of specific enzymes such as leucyl-tRNA synthetase and β-lactamases, leading to disrupted protein synthesis and metabolic pathways .

Inhibition of Enzymes:

- Leucyl-tRNA Synthetase: Boronic acids can inhibit this enzyme, which is crucial for protein synthesis in bacteria. This inhibition can lead to antimicrobial effects.

- β-lactamase Inhibition: Some boronic acids have shown promise in inhibiting β-lactamases, enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics .

Antimicrobial Properties

Research indicates that 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid exhibits significant antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 0.25 mg/mL |

| P. aeruginosa | 0.1 mg/mL |

The compound's effectiveness varies by concentration, with lower concentrations yielding higher inhibition rates against these pathogens .

Anticancer Activity

Studies have also explored the potential anticancer properties of boronic acids. In vitro assays have demonstrated that certain derivatives can inhibit tumor cell proliferation.

Case Study:

A study evaluated the effects of 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid on human hepatic stellate cells (LX2). Results indicated that at concentrations of 10 μM, the compound significantly inhibited cell activation, suggesting potential applications in liver fibrosis treatment.

Research Findings

Recent literature has highlighted the significance of boronic acids in drug discovery and development:

- Antifibrotic Agents: Compounds similar to 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid have been synthesized and tested for their antifibrotic properties, showing promising results in inhibiting hepatic stellate cell activation .

- Multicomponent Reactions: The synthesis of biologically active molecules through multicomponent reactions has been explored, emphasizing the role of boronic acids in creating diverse chemical entities with potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid?

- Methodology :

- Synthesis : The compound can be synthesized via Suzuki-Miyaura coupling, where the tetrahydropyran (THP) moiety is introduced through a boronic ester intermediate. Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) may be used to modify the THP ring .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is effective. For boronic acid derivatives, maintaining anhydrous conditions during purification is critical to avoid hydrolysis .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| THP Ring Formation | KMnO₄ (oxidative conditions) | 65–75 | >95 | |

| Boronation | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 80–85 | >97 |

Q. How can spectroscopic techniques (NMR, IR) characterize the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : The THP ring protons appear as multiplet signals (δ 1.5–4.0 ppm), while the phenylboronic acid protons resonate near δ 7.3–8.1 ppm. The boronic acid -B(OH)₂ group can be confirmed via ¹¹B NMR (δ 28–32 ppm) .

- IR Spectroscopy : Key peaks include B-O stretching (~1340 cm⁻¹) and O-H bending (broad ~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. What are the electronic effects of the THP substituent on the reactivity of the phenylboronic acid in cross-coupling reactions?

- Methodology :

- The THP group is electron-donating due to its oxygen atom, which increases electron density on the phenyl ring. This enhances oxidative addition in Suzuki reactions but may reduce electrophilicity at the boron center. Computational studies (DFT/B3LYP) show that the THP ring stabilizes the transition state by 5–8 kcal/mol compared to unsubstituted analogs .

- Experimental Validation : Compare coupling rates with aryl halides (e.g., 4-bromotoluene) under identical Pd-catalyzed conditions. Monitor yields and byproduct formation .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

- Methodology :

- Stability Testing : Use HPLC or LC-MS to monitor degradation in buffered solutions (pH 3–10). At pH < 5, hydrolysis of the boronic acid to phenol is observed. At pH > 9, the THP ring may undergo base-catalyzed ring-opening .

- Key Degradation Products :

- Acidic conditions: 3-(tetrahydro-2H-pyran-4-yl)phenol.

- Alkaline conditions: 4-hydroxypentanal derivatives (from THP ring cleavage) .

Q. What contradictory findings exist regarding the compound’s binding interactions with biomolecules (e.g., sialic acids)?

- Methodology :

- NMR Studies : Conflicting reports on binding sites for phenylboronic acids with sialic acids. Otsuka et al. propose glycerol tail (C7/C8) interactions, while Djanashvili et al. suggest α-hydroxycarboxylate (C1/C2) binding at physiological pH .

- Resolution : Perform pH-dependent ¹¹B and ¹³C NMR titrations to map binding sites. Use DFT simulations to model energetically favorable interactions .

- Data Table :

| Study | Proposed Binding Site | Binding Constant (M⁻¹) | pH Range | Reference |

|---|---|---|---|---|

| Otsuka et al. | Glycerol tail (C7/C8) | 37.6 ± 3.1 | 7.4 | |

| Djanashvili et al. | α-Hydroxycarboxylate (C1/C2) | 11.6 ± 1.9 | 7.4 |

Q. How can computational methods (e.g., DFT) predict the compound’s vibrational modes and frontier molecular orbitals?

- Methodology :

- DFT/B3LYP : Optimize geometry using 6-311++G(d,p) basis sets. Analyze HOMO-LUMO gaps to predict reactivity (e.g., HOMO localized on THP oxygen, LUMO on boron) .

- Vibrational Assignments : Compare calculated IR frequencies with experimental data to validate models. Adjust scaling factors (0.96–0.98) for accuracy .

Key Considerations for Experimental Design

- Contradiction Management : When replicating binding studies, control pH rigorously and use high-purity Neu5Ac to avoid confounding results .

- Synthetic Optimization : Replace Na₂CO₃ with Cs₂CO₃ in Suzuki reactions to improve solubility and reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.